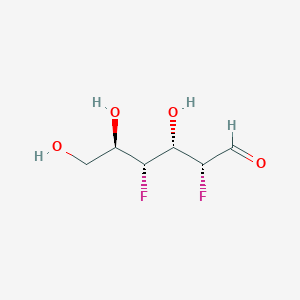

2,4-Dideoxy-2,4-difluoro-D-glucose

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4-Dideoxy-2,4-difluoro-D-glucose involves several steps. Starting from levoglucosan , the fluorine atoms are sequentially introduced through 3,4-epoxide opening and retentive 3-OH deoxofluorination . The synthetic route ensures the incorporation of two fluorine atoms at specific positions on the glucose scaffold.

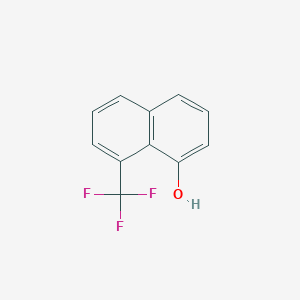

Molecular Structure Analysis

The molecular structure of 2,4-Dideoxy-2,4-difluoro-D-glucose consists of a six-membered ring (similar to glucose) with two fluorine atoms replacing hydroxyl groups. The compound contains a total of 21 bonds , including 11 non-H bonds , 1 multiple bond , 5 rotatable bonds , 1 double bond , and 3 hydroxyl groups . The presence of fluorine atoms imparts unique properties to this sugar derivative.

Wissenschaftliche Forschungsanwendungen

Isotope Fractionation Studies

2,4-Dideoxy-2,4-difluoro-D-glucose and similar compounds have been explored in the context of Site-specific Natural Isotope Fractionation (SNIF). This involves studying hydrogen isotope ratios using NMR spectroscopy, which can be applied in chemical, biochemical, and environmental research. Compounds like 2,4-Dideoxy-2,4-difluoro-D-glucose provide improved spectral resolution, facilitating more accurate isotope analysis (Williams et al., 1993).

Enzyme Activity and Inhibition Studies

Fluorinated glucose analogues, including 2,4-Dideoxy-2,4-difluoro-D-glucose, have been used to study the activity and mechanisms of enzymes like mutarotase. These studies employ magnetization-exchange NMR spectroscopy to observe the anomeric interconversion of sugars, thereby shedding light on the biochemical pathways and potential inhibition mechanisms of these enzymes (Shishmarev et al., 2020).

Influenza Virus Sialidase Inhibition

Research has also been conducted on analogues of 2,4-Dideoxy-2,4-difluoro-D-glucose, such as 2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid, for their potential in inhibiting influenza virus sialidase. These compounds can be synthesized from similar sugar derivatives and have implications in antiviral research (Starkey et al., 1995).

Development of Non-Proteinogenic Amino Acids

Compounds derived from D-glucose, including 2,4-dideoxy-2,4-iminoribonic acid, have been synthesized to explore their potential as non-proteinogenic amino acids. These compounds offer new avenues for medicinal chemistry, providing a class of peptide isosteres with potential therapeutic applications (Glawar et al., 2013).

Plasma Membrane Modification Studies

Fluorinated carbohydrates, including analogues of 2,4-Dideoxy-2,4-difluoro-D-glucose, have been synthesized to study their potential as modifiers of tumor cell-surface glycoconjugates. These studies aim to understand how such compounds can influence cellular processes and potentially offer therapeutic strategies (Sharma et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXFPIUBJOGVFV-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dideoxy-2,4-difluoro-D-glucose | |

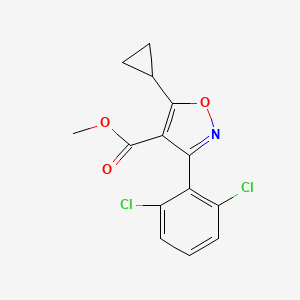

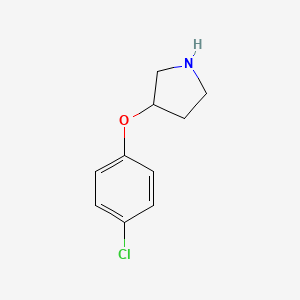

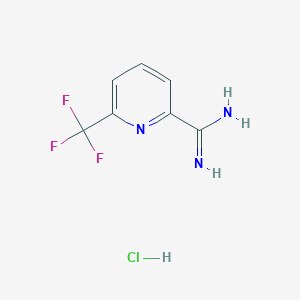

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)

![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)